Succinylglycine formation is a byproduct of the first step in the heme biosynthesis pathway, catalyzed by the enzyme Aminolevulinate synthase (ALAS) []. This pathway is crucial for the production of heme, an essential component of red blood cells (hemoglobin) and other vital molecules []. While succinylglycine itself isn't directly involved in subsequent heme synthesis steps, understanding its formation and regulation can provide insights into the overall pathway and potential therapeutic targets for related disorders [, ].
Succinylglycine can be further metabolized to glycine by the enzyme succinylglycine decarboxylase. Glycine plays a crucial role in various biological processes, including neurotransmission, protein synthesis, and glutathione synthesis []. Studying succinylglycine metabolism helps researchers understand the regulation of glycine homeostasis and its potential connection to various diseases associated with glycine dysregulation.
Preliminary research suggests that succinylglycine levels might be altered in certain disease conditions, such as diabetes and some neurological disorders [, ]. However, more extensive studies are needed to validate its potential as a reliable biomarker for diagnosis or disease monitoring.
Succinylglycine is a dipeptide compound formed from the amino acids glycine and succinic acid. It is characterized by the presence of a succinyl group (derived from succinic acid) attached to the amino group of glycine. This compound plays a significant role in various biological processes, particularly in amino acid metabolism and energy production pathways.
This reaction is crucial in the biosynthesis of heme, where succinylglycine serves as an intermediate.
Succinylglycine has been studied for its biological activities, particularly in relation to its role in metabolic pathways. It is involved in the synthesis of 5-aminolevulinic acid, a precursor for heme synthesis. Additionally, succinylglycine may exhibit neuroprotective effects and has been investigated for its potential role in mitigating neurodegenerative diseases due to its influence on glycine metabolism .
The synthesis of succinylglycine can be achieved through various methods:
Succinylglycine has several applications across different fields:
Succinylglycine shares structural similarities with several compounds that play roles in metabolism and biochemical pathways. Here are some similar compounds:
Compound | Structure/Features | Unique Aspects |
---|---|---|
Glycine | Simplest amino acid; single hydrogen side chain | Essential for protein synthesis; neurotransmitter role |
Succinic Acid | Dicarboxylic acid; involved in the citric acid cycle | Key intermediate in energy production |
5-Aminolevulinic Acid | Precursor to heme; derived from glycine and succinyl-CoA | Critical for hemoglobin synthesis |
Acetylglycine | Acetylated form of glycine; used in peptide synthesis | Involved in various metabolic pathways |
Succinylglycine's uniqueness lies in its dual role as both a product of key metabolic reactions and a substrate for further biochemical transformations, particularly within the context of heme biosynthesis.
Succinylglycine is characterized by the molecular formula C₆H₉NO₅, representing a well-defined chemical composition that includes six carbon atoms, nine hydrogen atoms, one nitrogen atom, and five oxygen atoms [1] [2]. The molecular weight of succinylglycine has been precisely determined to be 175.14 grams per mole, as computed through advanced computational chemistry methods [1] [3] [2]. This molecular weight places succinylglycine in the category of small organic molecules, specifically within the class of N-acyl-amino acids [1].
The exact mass and monoisotopic mass values are both recorded at 175.04807239 Daltons, providing high-precision measurements essential for mass spectrometric identification and analytical characterization [2]. These precise mass measurements are critical for distinguishing succinylglycine from other compounds with similar nominal masses in complex analytical samples.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₉NO₅ | PubChem CID 14954082 [1] |
Molecular Weight | 175.14 g/mol | PubChem 2.1 (2021.05.07) [1] |
Exact Mass | 175.04807239 Da | PubChem 2.1 (2021.05.07) [2] |
Monoisotopic Mass | 175.04807239 Da | PubChem 2.1 (2021.05.07) [2] |
Succinylglycine exhibits a linear molecular architecture characterized by the presence of multiple distinct functional groups that define its chemical behavior and reactivity [1] [2]. The compound is classified as an N-acyl-amino acid, representing a derivative formed through the acylation of glycine with succinic acid [1].
The structural framework of succinylglycine contains several key functional groups. The molecule features two carboxylic acid groups (COOH), which confer acidic properties and enable hydrogen bonding interactions [2]. Additionally, the compound contains an amide functional group (CONH) that links the succinyl moiety to the glycine residue, forming the characteristic N-acyl linkage [1] [2].
The chemical structure can be represented by the SMILES notation: C(CC(=O)O)C(=O)NCC(=O)O [2]. This notation reveals the connectivity pattern showing the succinyl chain (butanedioic acid derivative) connected through an amide bond to the methylene group of glycine. The InChI representation provides additional structural detail: InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) [2].
The compound possesses five rotatable bonds, indicating significant conformational flexibility [2]. This flexibility arises from the presence of single bonds that allow rotation around their axes, particularly within the aliphatic chain connecting the two carboxylic acid groups and the amide linkage.
According to the International Union of Pure and Applied Chemistry nomenclature system, succinylglycine is formally designated as 4-(carboxymethylamino)-4-oxobutanoic acid [1] [2]. This systematic name precisely describes the structural features of the molecule, indicating the presence of a carboxymethylamino group attached to the fourth carbon of a four-carbon chain bearing both a ketone and a carboxylic acid functional group.
An alternative IUPAC name for this compound is N-(3-carboxypropanoyl)-glycine [1] [2], which emphasizes the derivation of the molecule from glycine through acylation with a three-carbon carboxylic acid chain. This nomenclature highlights the biochemical origin of the compound as a modified amino acid.
The compound is known by several additional designations in chemical databases and literature. These include N-succinylglycine, reflecting its formation from succinic acid and glycine [3] [2]. The condensed IUPAC notation Suc-Gly-OH is commonly employed in biochemical contexts [1] [2]. Other synonyms include N-Carboxymethyl-succinamic acid and 4-[(Carboxymethyl)amino]-4-oxobutanoic acid [2].
Nomenclature Type | Designation |
---|---|
Primary IUPAC Name | 4-(carboxymethylamino)-4-oxobutanoic acid [1] |
Alternative IUPAC Name | N-(3-carboxypropanoyl)-glycine [1] |
Biochemical Designation | N-succinylglycine [3] |
Condensed Notation | Suc-Gly-OH [1] |
CAS Registry Number | 5694-33-7 [2] |
Succinylglycine exhibits distinct physical and chemical properties that reflect its molecular structure and functional group composition [2]. The compound demonstrates notable hydrophilic characteristics, evidenced by its calculated XLogP3-AA value of -1.4, indicating strong preference for aqueous environments over lipophilic media [2].
The molecular architecture of succinylglycine includes three hydrogen bond donor sites and five hydrogen bond acceptor sites [2]. This extensive hydrogen bonding capacity contributes to the compound's solubility properties and intermolecular interactions. The topological polar surface area has been calculated at 104 Ų, reflecting the significant polar character of the molecule [2].
The compound contains twelve heavy atoms (non-hydrogen atoms) and exhibits a molecular complexity value of 200, as determined by computational analysis [2]. The formal charge of the neutral molecule is zero, indicating balanced ionization states under standard conditions [2].
Succinylglycine demonstrates stability under normal conditions, with the molecule existing as a single covalently-bonded unit [2]. The compound shows no defined atom stereocenters or bond stereocenters, indicating the absence of chiral centers in its structure [2].
Physical Property | Value | Computational Method |
---|---|---|
XLogP3-AA | -1.4 | XLogP3 3.0 [2] |
Hydrogen Bond Donors | 3 | Cactvs 3.4.6.11 [2] |
Hydrogen Bond Acceptors | 5 | Cactvs 3.4.6.11 [2] |
Rotatable Bonds | 5 | Cactvs 3.4.6.11 [2] |
Topological Polar Surface Area | 104 Ų | Cactvs 3.4.6.11 [2] |
Heavy Atom Count | 12 | PubChem [2] |
Molecular Complexity | 200 | Cactvs 3.4.6.11 [2] |
Succinylglycine presents a relatively simple stereochemical profile due to the absence of chiral centers within its molecular framework [2]. The compound contains no defined atom stereocenters or undefined atom stereocenters, indicating that the molecule does not exhibit optical isomerism [2]. Similarly, the analysis reveals no defined bond stereocenters or undefined bond stereocenters, confirming the absence of geometric isomerism around double bonds [2].
The conformational behavior of succinylglycine is primarily governed by rotation around single bonds, particularly within the succinyl chain and around the amide linkage [2]. The molecule possesses five rotatable bonds, which allow for significant conformational flexibility [2]. This flexibility enables the molecule to adopt multiple three-dimensional arrangements, potentially influencing its biological activity and chemical reactivity.
The glycine residue within succinylglycine retains the characteristic lack of a chiral center that defines glycine itself [4] [5]. Glycine is unique among the proteinogenic amino acids as it contains only a hydrogen atom as its side chain, making it the only achiral amino acid [4]. This structural feature is preserved in the succinylglycine derivative, where the glycine moiety maintains its symmetrical character.
The amide bond connecting the succinyl group to glycine exhibits partial double bond character due to resonance effects [1]. This characteristic restricts rotation around the carbon-nitrogen bond and influences the overall molecular geometry. The planar nature of the amide group constrains certain conformational arrangements while allowing flexibility in other regions of the molecule.
Molecular modeling studies and computational analyses suggest that succinylglycine can adopt extended conformations due to the flexible aliphatic chain of the succinyl group [2]. The presence of multiple polar functional groups enables intramolecular hydrogen bonding interactions, which may stabilize certain conformational states over others.
Stereochemical Feature | Count | Implication |
---|---|---|
Defined Atom Stereocenters | 0 | No optical isomerism [2] |
Undefined Atom Stereocenters | 0 | No potential chiral centers [2] |
Defined Bond Stereocenters | 0 | No geometric isomerism [2] |
Undefined Bond Stereocenters | 0 | No potential geometric isomers [2] |
Rotatable Bonds | 5 | High conformational flexibility [2] |